

Clinical Trial & Pharmacodynamic Data

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Compound Focus: Indimitecan

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The following table summarizes the essential quantitative data from the phase I clinical trial of LMP776 (**Indimitecan**) in humans [1]:

Parameter	Details / Value
ClinicalTrials.gov ID	NCT01051635
Patient Population	Adults with advanced, refractory solid tumors or lymphomas (n=34)
Administration	Intravenous, 1-hour infusion
Dosing Schedule	Once daily for 5 days (QDx5), in 28-day cycles
Maximum Tolerated Dose (MTD)	12 mg/m ² /day
Common DLTs	Hypercalcemia, anemia, hyponatremia
Objective Response Rate	0% (No objective responses were observed in this trial)

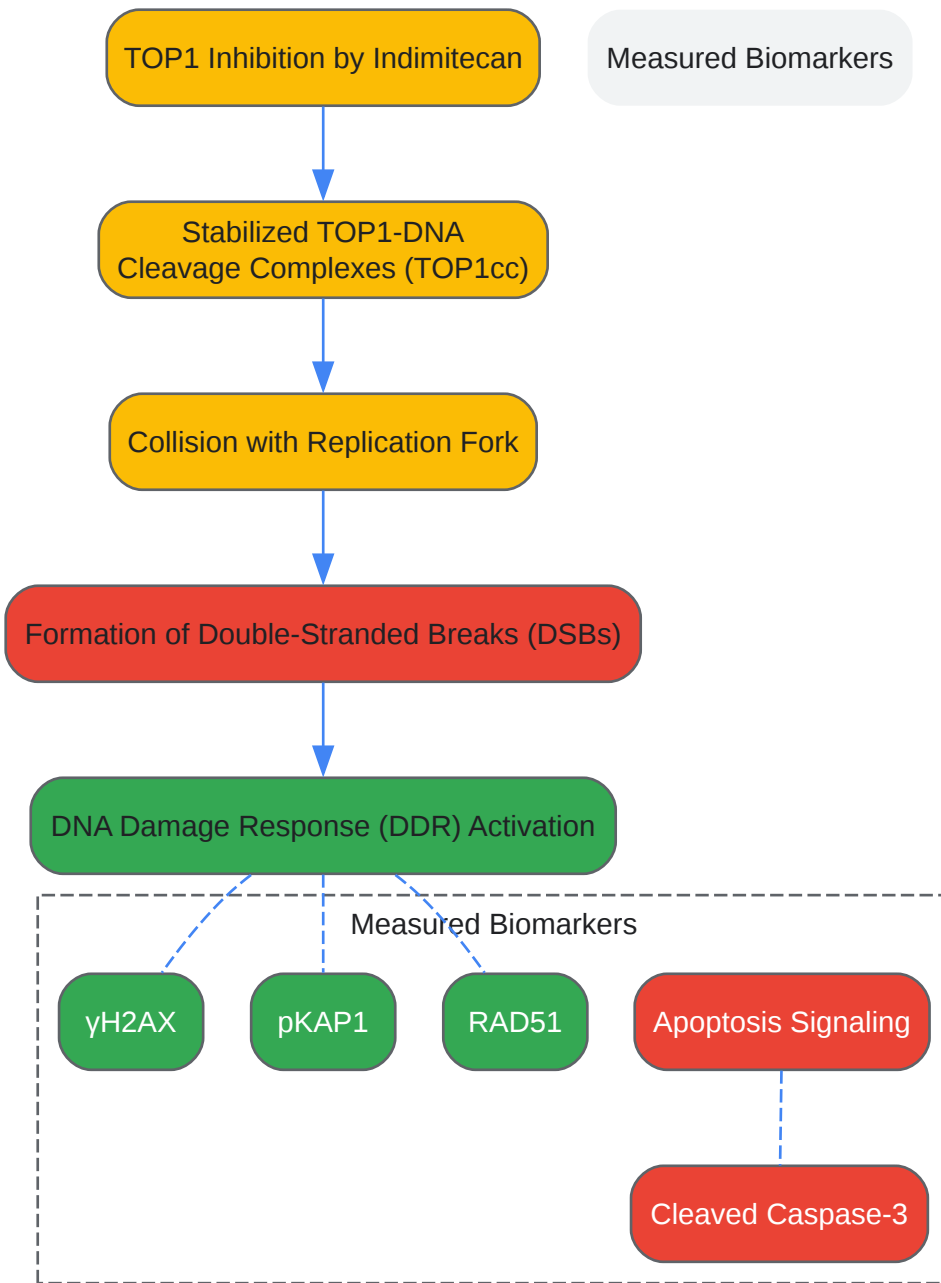
Experimental Protocol: Key Clinical Assessments

For a comprehensive view, here are the methodologies used in the clinical trial to evaluate LMP776's activity and safety [1]:

- **Trial Design:** The study used a Simon accelerated titration design to determine the MTD. After the MTD was established, an expansion cohort was enrolled for further evaluation.
- **Safety & Efficacy Monitoring:**
 - **Adverse Events:** Monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE v4.0).
 - **Tumor Response:** Assessed by serial CT scans and evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST v1.1) criteria. Scans were performed every other cycle for the first year, then every 3 cycles thereafter.
- **Pharmacokinetic (PK) Analysis:** Blood samples were collected during cycle 1. Plasma concentrations of LMP776 were analyzed using a validated liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS) method. Pharmacokinetic parameters like AUC (Area Under the Curve) were calculated using non-compartmental analysis.
- **Pharmacodynamic (PD) Biomarker Analysis (from associated LMP744 data):** While specific tumor biopsies were not detailed for LMP776 patients, the related drug LMP744 (another indenoisoquinoline) showed that tumor response was associated with high baseline expression of **SLFN11**. Post-treatment biopsies measured increases in DNA damage and repair markers, including:
 - **γH2AX** (a marker for double-stranded DNA breaks)
 - **Phosphorylated KAP1 (pKAP1)** (a downstream target of ATM)
 - **RAD51** (involved in homologous recombination repair)
 - **Cleaved Caspase-3 (cCasp3)** (a marker of apoptosis)

Proposed Mechanism of Action & DNA Damage Response

Based on the clinical data, the following diagram illustrates the mechanism of Topoisomerase I (TOP1) inhibitors like **Indimitecan** and the subsequent cellular DNA damage response that was measured in related studies [1].



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Insights for Preclinical Research

Since the original mouse model data is not available in the searched literature, here are suggestions for planning your experiments:

- **Consult Earlier Publications:** The clinical study mentions that LMP776 was selected based on favorable activity in the **NCI-60 cell line panel** and demonstrated "sufficient target engagement and anti-tumor efficacy to initiate clinical trials" in mouse models [1]. The specific, earlier preclinical studies describing these models and their dosing are likely found in publications prior to the 2025 clinical paper.
- **Consider a Comparative Approach:** The clinical trial reference also mentions a **comparative canine lymphoma study** [1]. Dosing and efficacy data from such a large-animal, spontaneous tumor model could be highly valuable for extrapolating back to mouse models.
- **Focus on Biomarkers:** The pharmacodynamic data suggests that **SLFN11 expression** could be a key predictive biomarker for response. Including this in your mouse model analysis could help validate your findings against the human clinical data [1].

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References

1. Phase 1 studies of the indenoisoquinolines LMP776 and ... [pmc.ncbi.nlm.nih.gov]

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